molecular formula C21H20N2O3S2 B2579605 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide CAS No. 941929-72-2

3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Cat. No. B2579605
CAS RN: 941929-72-2
M. Wt: 412.52
InChI Key: IGCWPFCVFHPIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Anti-cancer and Chemoresistance Overcoming

The study of similar compounds has demonstrated potential in overcoming cancer chemoresistance through inhibition of angiogenesis and efflux pump activity. For instance, compounds with modifications on the quinoline and amide domains have shown in vitro cytotoxicity in cancer cell lines and VEGFR1 and VEGFR2 inhibition. Such compounds also inhibited VEGF-induced HUVEC cell migration, indicating anti-angiogenic activity, and showed inhibition of P-gp efflux pumps, potentially reversing multi-drug resistance in cancer treatment (Ramesh Mudududdla et al., 2015).

Synthesis and Reactivity

Research into the synthesis and reactivity of thiophen-2-yl and quinoline compounds has been extensive, leading to novel methods for creating derivatives with potential pharmacological applications. For example, the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride led to N-(quinolin-5-yl)thiophene-2-carboxamide, which upon further reactions yielded 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives. These processes highlight the chemical versatility of such compounds, allowing for the creation of a diverse range of potential therapeutic agents (A. Aleksandrov et al., 2020).

Antimicrobial Applications

Quinoline and thiophene derivatives have shown promise in antimicrobial applications. A study on 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives demonstrated excellent yields and significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. These findings suggest the potential for such compounds to be developed into new antimicrobial agents, addressing the growing need for novel antibiotics (M. Idrees et al., 2020).

properties

IUPAC Name

3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-5-2-6-17(13-15)21(24)22-18-9-10-19-16(14-18)7-3-11-23(19)28(25,26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCWPFCVFHPIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.